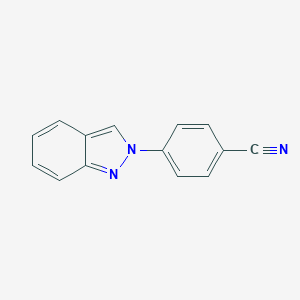![molecular formula C23H27ClN2O5S B258531 Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate, also known as Compound A, is a synthetic molecule that has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A is not fully understood. However, several studies have suggested that it acts by modulating various signaling pathways in cells. For instance, a study by Song et al. (2019) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A inhibited the activation of the NF-κB signaling pathway, which is known to play a critical role in inflammation and cancer. Another study by Li et al. (2018) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A induced apoptosis in breast cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A has been shown to have several biochemical and physiological effects in cells. For instance, a study by Zhang et al. (2020) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which is known to play a critical role in inflammation. Another study by Li et al. (2018) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A induced the production of reactive oxygen species (ROS) in breast cancer cells, which is known to induce apoptosis.
実験室実験の利点と制限
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A has several advantages for lab experiments, including its high yield synthesis method and its ability to modulate various signaling pathways in cells. However, its limitations include its potential toxicity and its limited solubility in water.
将来の方向性
Several future directions for research on Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A include its potential therapeutic applications in other areas, such as infectious diseases and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A and its potential toxicity in humans. Finally, the development of more efficient synthesis methods and derivatives of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A may lead to the discovery of more potent therapeutic agents.
In conclusion, Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A is a synthetic molecule that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory and anti-cancer properties, as well as its ability to modulate various signaling pathways in cells, make it a promising candidate for further research. However, its potential toxicity and limited solubility in water are important considerations for future studies.
合成法
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A is synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis method has been described in detail in several research articles, including a recent publication by Zhang et al. (2020). The authors reported a high-yield synthesis method that involves the reaction of 4-chloro-2-methylphenol with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with thiophene-3-carboxylic acid. The final step involves the reaction of the intermediate with piperidine-1-carboxamide to yield Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A.
科学的研究の応用
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A has been extensively studied for its potential therapeutic applications in several areas, including cancer, inflammation, and infectious diseases. Several research articles have reported the anti-inflammatory and anti-cancer properties of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A. For instance, a study by Li et al. (2018) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Another study by Zhang et al. (2019) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
製品名 |
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate |
|---|---|
分子式 |
C23H27ClN2O5S |
分子量 |
479 g/mol |
IUPAC名 |
ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H27ClN2O5S/c1-4-30-23(29)19-15(3)20(22(28)26-10-6-5-7-11-26)32-21(19)25-18(27)13-31-17-9-8-16(24)12-14(17)2/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,25,27) |
InChIキー |
KVPOZXUYBAZYRB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B258448.png)
![3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258450.png)


![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)


![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)




![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)